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Compound of Interest

Compound Name: 8-Methoxyamoxapine-d8

Cat. No.: B15598015

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 8-Methoxyamoxapine-d8, a deuterated analog of a metabolite of the antidepressant drug
Amoxapine. Due to the limited direct experimental data on this specific isotopologue, this guide
combines known spectroscopic data of Amoxapine with established principles of isotopic
labeling to present a predicted and inferred characterization. This document is intended to
serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and
analytical chemistry.

Introduction

Amoxapine is a tricyclic antidepressant belonging to the dibenzoxazepine class of drugs.[1][2]
It functions primarily by inhibiting the reuptake of norepinephrine and serotonin in the brain.[3]
[4][5] Additionally, it exhibits dopamine receptor blocking activity.[1][4] Amoxapine is
metabolized in the liver to active metabolites, including 8-hydroxyamoxapine.[1][6] 8-
Methoxyamoxapine-d8 is a stable isotope-labeled version of the methoxy derivative of this
metabolite. Deuterated compounds like 8-Methoxyamoxapine-d8 are crucial internal
standards in quantitative bioanalytical studies using mass spectrometry, aiding in the accurate
measurement of drug and metabolite concentrations in biological matrices.[7][8]

This guide will detail the predicted spectroscopic properties of 8-Methoxyamoxapine-d8,
including its mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and
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Fourier-transform infrared (FTIR) spectroscopy characteristics. Detailed experimental protocols
and diagrams of relevant pathways and workflows are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 8-
Methoxyamoxapine-d8. These predictions are based on the known data for Amoxapine and
the expected isotopic shifts.

Table 1: Predicted Mass Spectrometry Data

Predicted Value for 8- .
Parameter . Rationale
Methoxyamoxapine-d8

Addition of a methoxy group
Molecular Formula C18H10D8CIN302 (CH20) and substitution of 8
hydrogens with deuterium.

Calculated based on the

atomic masses of the

Molecular Weight ~359.89 g/mol ) ) )
constituent atoms, including
deuterium.

) The integer mass of the most

Nominal Mass 359 ]
abundant isotopes.

[M+H]+ ~360.90 m/z Protonated molecular ion.

Loss of the piperazine ring and

methoxy group fragments. The
Based on the known
) m/z values of fragments ) ]
Key Fragmentation Pattern o i ] fragmentation of Amoxapine.
containing deuterium will be O1[10]

shifted by the number of

deuterium atoms present.

Table 2: Predicted 1H and 13C NMR Chemical Shifts

Predicting the exact chemical shifts is challenging without experimental data. However, the
following provides an expected pattern based on Amoxapine's known spectrum and the effects
of the methoxy group and deuteration. The d8 designation implies deuteration on the aromatic
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rings and potentially the piperazine moiety. Assuming deuteration on the dibenzoxazepine core,
the aromatic proton signals would be absent in the 1H NMR spectrum.

Predicted Chemical

1H NMR . Multiplicity Notes
Shift (ppm)
Methoxy Protons (- A singlet integrating to
Y ( 3.8-4.0 S g g g
OCH3) 3 protons.

Complex multiplets for
Piperazine Protons 25-35 m the remaining protons

on the piperazine ring.

Broad singlet,
NH Proton Variable brs exchangeable with
D20.

Predicted Chemical Shift
13C NMR Notes

(ppm)

Signals for carbons bonded to

deuterium will be triplets (due

Aromatic Carbons 110 - 160 ) )
to spin I1=1 of deuterium) and
will have a lower intensity.
Methoxy Carbon (-OCH3) ~55
Piperazine Carbons 45 - 55

Table 3: Predicted Key FTIR Absorption Bands
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. Predicted Wavenumber
Functional Group (cm-1) Notes
cm-

Weaker than C-H stretches.
) The presence of these bands
C-D Stretch (Aromatic) 2200 - 2300 o
would be a key indicator of

deuteration.[11][12]

C-H Stretch (Aliphatic &

2850 - 3000
Methoxy)
N-H Stretch 3200 - 3400 Broad peak.[13]
C=N Stretch 1600 - 1650
Two bands are expected for
C-O-C Stretch (Ether) 1050 - 1250
the aryl-alkyl ether.
C-ClI Stretch 700 - 800

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap mass spectrometer.

o Sample Preparation: The sample (8-Methoxyamoxapine-d8) is dissolved in a suitable
solvent, typically methanol or acetonitrile, to a concentration of approximately 1 pg/mL.

« lonization Source: Electrospray lonization (ESI) in positive ion mode is recommended for this
type of molecule.

e Mass Analysis:

o Full Scan MS: Acquire data over a mass range of m/z 50-500 to determine the molecular
ion and overall fragmentation pattern.
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o Tandem MS (MS/MS): Isolate the precursor ion (e.g., [M+H]+) and subject it to collision-
induced dissociation (CID) to obtain characteristic fragment ions. This is crucial for
structural confirmation.

o Data Analysis: The resulting mass spectra are analyzed to determine the exact mass of the
parent and fragment ions, which helps in confirming the elemental composition and the
location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCI3, DMSO-d6). Tetramethylsilane (TMS) is typically used as an
internal standard (0O ppm).

e 1H NMR:
o Acquire a standard one-dimensional proton NMR spectrum.
o Key parameters: pulse angle (30-90°), relaxation delay (1-5 s), number of scans (16-64).
o Integration of the signals will be used to determine the relative number of protons.
e 13C NMR:
o Acquire a proton-decoupled 13C NMR spectrum.

o Key parameters: pulse angle (30-45°), relaxation delay (2-5 s), number of scans (1024 or
more depending on concentration).

e 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the
complete assignment of proton and carbon signals and to confirm the connectivity of the
molecule.

e 2H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium
signals, confirming the positions of deuteration.[14]
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Fourier-Transform Infrared (FTIR) Spectroscopy

e Instrumentation: An FTIR spectrometer.
e Sample Preparation:

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)
powder and press into a thin pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal. This method requires minimal sample preparation.

o Data Acquisition:
o Collect a background spectrum of the empty sample holder (or clean ATR crystal).
o Collect the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400
cm-1.

» Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the different functional groups in the molecule.

Visualizations

The following diagrams illustrate the metabolic pathway of Amoxapine and a general
experimental workflow for spectroscopic characterization.
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Caption: Metabolic pathway of Amoxapine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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